molecular formula C14H13N3O4 B1371705 3-(Benzyloxy)-4-nitrobenzenecarbohydrazide CAS No. 1186405-04-8

3-(Benzyloxy)-4-nitrobenzenecarbohydrazide

Cat. No.: B1371705
CAS No.: 1186405-04-8
M. Wt: 287.27 g/mol
InChI Key: WVDBDVOXWANDHE-UHFFFAOYSA-N
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Description

The compound “3-(Benzyloxy)-4-nitrobenzenecarbohydrazide” is a complex organic molecule. It likely contains a benzene ring due to the “benzyloxy” and “benzenecarbohydrazide” components of the name . The “nitro” group indicates the presence of a nitrogen and oxygen group attached to the molecule .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzyloxy compounds are often synthesized through the reaction of a benzyl chloride with an alcohol in the presence of a base . The nitro group can be introduced through nitration reactions .


Chemical Reactions Analysis

Benzyloxy compounds are known to undergo a variety of reactions, including oxidation and reduction reactions . The nitro group can also be reduced to an amine group .

Scientific Research Applications

  • Synthesis and Properties of Chemical Compounds : The synthesis and properties of various chemical compounds, including those related to "3-(Benzyloxy)-4-nitrobenzenecarbohydrazide", have been studied extensively. For example, the study by Syper & Młochowski (1987) discusses the synthesis and properties of benzeneperoxyseleninic acids, which are related to this compound (Syper & Młochowski, 1987).

  • Luminescent Properties in Lanthanide Coordination Compounds : The influence of different substituents on the photophysical properties of lanthanide coordination compounds has been explored. A study by Sivakumar et al. (2010) investigated the impact of electron-releasing and electron-withdrawing groups on the luminescent properties of these compounds, which is relevant to understanding the applications of "this compound" (Sivakumar et al., 2010).

  • Thermal Decomposition of Derivatives : The thermal decomposition of various dioxazole derivatives has been studied, as in the research by Nohira et al. (1967). These findings can be relevant for understanding the stability and reactivity of "this compound" under different conditions (Nohira et al., 1967).

  • Synthesis and Antimicrobial Evaluation : The synthesis and antimicrobial properties of novel derivatives have been evaluated, such as in the study by Ertan-Bolelli et al. (2016), which explores benzoxazole derivatives and their potential as antimicrobial agents. This provides insights into the potential biomedical applications of similar compounds (Ertan-Bolelli et al., 2016).

  • Corrosion Inhibition of Metals : Compounds related to "this compound" have been studied for their potential as corrosion inhibitors, as in the research by Singh & Quraishi (2016), which investigates the corrosion inhibiting properties of Schiff base compounds for mild steel (Singh & Quraishi, 2016).

  • Organocatalytic Syntheses : The use of similar compounds in organocatalytic syntheses, like the synthesis of benzoxazoles and benzothiazoles, has been explored, exemplified by the work of Alla, Sadhu, & Punniyamurthy (2014), which provides insights into the role of these compounds in facilitating chemical reactions (Alla, Sadhu, & Punniyamurthy, 2014).

Safety and Hazards

While specific safety data for this compound is not available, it’s important to handle all chemicals with care. Avoid contact with skin and eyes, and avoid inhalation or ingestion .

Properties

IUPAC Name

4-nitro-3-phenylmethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c15-16-14(18)11-6-7-12(17(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDBDVOXWANDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241646
Record name 4-Nitro-3-(phenylmethoxy)benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186405-04-8
Record name 4-Nitro-3-(phenylmethoxy)benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186405-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-3-(phenylmethoxy)benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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